3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-12-3-1-11(2-4-12)14(19)7-8-18-13-5-6-15-16(9-13)21-10-20-15/h1-6,9,18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGZEVYWACMQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-88-3 | |
| Record name | 3-(1,3-BENZODIOXOL-5-YLAMINO)-1-(4-FLUOROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Amination: The benzodioxole ring is then aminated using appropriate amine sources under controlled conditions.
Coupling with Fluorophenyl Group: The final step involves coupling the aminated benzodioxole with a fluorophenyl group, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Chalcone derivatives share an α,β-unsaturated ketone core with two aromatic rings. The activity and properties of these compounds depend on substituent electronegativity, position, and steric effects. Below is a comparative analysis of 3-(1,3-benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone and structurally related compounds:
Key Observations
Substituent Effects on Bioactivity: The target compound’s benzodioxolylamino group (ring A) differs from the hydroxyl or halogenated groups in other chalcones (e.g., Cardamonin, 2j, 2h). This substitution reduces its inhibitory potency compared to Cardamonin (IC₅₀ = 4.35 μM) but enhances metabolic stability due to reduced hydroxyl-mediated oxidation . Electronegative substituents (e.g., F, Cl, Br) at the para position of ring B correlate with lower IC₅₀ values. For example, 2j (4-fluorophenyl, IC₅₀ = 4.703 μM) outperforms 2h (4-methoxyphenyl, IC₅₀ = 13.82 μM) due to fluorine’s stronger electron-withdrawing effect .
Piperazine vs. Benzodioxolylamino Groups: Piperazine-substituted analogs (e.g., 6c–6f in ) exhibit higher solubility but lower membrane permeability than the benzodioxolylamino-substituted target compound, as seen in their reduced logP values .
Toxicity Profile: The target compound’s acute toxicity (H301) contrasts with the safety profiles of non-benzodioxole derivatives like Aldi-4, which lacks significant acute hazards .
Halogenation Trends :
- Chlorine or bromine at the para position of ring A (e.g., Aldi-4, 2j) enhances activity compared to methoxy or unsubstituted analogs. However, iodine at the meta position (as in 2j and 2h) may sterically hinder binding .
Table 2: Physicochemical Comparison
| Property | Target Compound | 2j | Aldi-4 |
|---|---|---|---|
| Molecular Weight | 303.74 g/mol | 486.11 g/mol | 279.78 g/mol |
| logP (Predicted) | 4.2 | 5.1 | 3.8 |
| Hydrogen Bond Acceptors | 4 | 3 | 2 |
| Toxicity | H301 | Not reported | No acute hazards |
Biological Activity
3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone, also known by its CAS number 477333-88-3, is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14FNO3, with a molecular weight of 287.29 g/mol. The structure features a benzodioxole moiety, which is often associated with various pharmacological activities.
Research indicates that compounds containing the benzodioxole structure can interact with various biological targets. The specific mechanism of action for this compound has not been fully elucidated but may involve modulation of neurotransmitter systems or inhibition of specific enzymes.
Antidepressant Activity
The compound is structurally related to known antidepressants. Preliminary studies suggest it may exhibit selective serotonin reuptake inhibitor (SSRI) activity, similar to other benzodioxole derivatives. For instance, compounds with similar structures have shown efficacy in increasing serotonin levels in the brain, which is crucial for mood regulation.
Cytotoxicity and Anticancer Potential
Some studies have indicated that benzodioxole derivatives possess cytotoxic properties against various cancer cell lines. For instance, in vitro assays demonstrated that related compounds inhibited the proliferation of human cancer cells at micromolar concentrations. The cytotoxic effects are hypothesized to result from the induction of apoptosis and disruption of cellular signaling pathways.
Study 1: Antidepressant Effects
A study evaluating the antidepressant-like effects of related compounds found that administration led to significant reductions in depressive behaviors in animal models. The mechanism was linked to serotonin receptor modulation and increased neurogenesis in the hippocampus.
Study 2: Cytotoxicity Assays
In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values in the low micromolar range. These findings suggest potential as an anticancer agent, warranting further investigation into its mechanism and efficacy.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
